2,2-Dimethylchroman-8-carbaldehyde

Lipophilicity Drug-likeness Chromatographic retention

2,2-Dimethylchroman-8-carbaldehyde (CAS 263903-18-0) is a heterocyclic aromatic aldehyde belonging to the chroman family, with the molecular formula C₁₂H₁₄O₂ and a molecular weight of 190.24 g/mol. The compound features a 3,4-dihydro-2H-1-benzopyran (chroman) core bearing geminal dimethyl substitution at the 2-position and a formyl (-CHO) group at the 8-position.

Molecular Formula C12H14O2
Molecular Weight 190.24 g/mol
CAS No. 263903-18-0
Cat. No. B1443006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dimethylchroman-8-carbaldehyde
CAS263903-18-0
Molecular FormulaC12H14O2
Molecular Weight190.24 g/mol
Structural Identifiers
SMILESCC1(CCC2=C(O1)C(=CC=C2)C=O)C
InChIInChI=1S/C12H14O2/c1-12(2)7-6-9-4-3-5-10(8-13)11(9)14-12/h3-5,8H,6-7H2,1-2H3
InChIKeyRIDVVSLGHIBFMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Dimethylchroman-8-carbaldehyde (CAS 263903-18-0): Technical Baseline for Procurement and Research Selection


2,2-Dimethylchroman-8-carbaldehyde (CAS 263903-18-0) is a heterocyclic aromatic aldehyde belonging to the chroman family, with the molecular formula C₁₂H₁₄O₂ and a molecular weight of 190.24 g/mol . The compound features a 3,4-dihydro-2H-1-benzopyran (chroman) core bearing geminal dimethyl substitution at the 2-position and a formyl (-CHO) group at the 8-position . It is primarily offered as a research intermediate with a standard purity specification of 95%, supported by batch-level analytical characterization including NMR, HPLC, and GC . The compound is classified for non-human research use only and is typically stored long-term in cool, dry conditions .

Why 2,2-Dimethylchroman-8-carbaldehyde Cannot Be Replaced by Positional Isomers or Non-Dimethylated Analogs


Positional isomerism on the chroman scaffold is not a minor structural nuance—it fundamentally alters physicochemical property profiles and synthetic utility. The 8-carbaldehyde isomer (LogP 2.60) occupies a distinct intermediate lipophilicity space compared to the 6-isomer (LogP 3.49) and 7-isomer (LogP 2.4), directly impacting chromatographic behavior, membrane partitioning predictions, and formulation strategies [1]. Furthermore, the 2,2-dimethyl substitution increases LogP by approximately 0.78 units relative to the parent chroman-8-carbaldehyde (LogP 1.82), providing differentiated physical properties not achievable with the non-gem-dimethyl scaffold . Critically, patent literature specifically protects 8-substituted chroman derivatives as cytochrome P450RAI inhibitors, establishing a precedent that the 8-position regiospecificity carries intellectual property and target-engagement relevance that cannot be replicated by 6- or 7-substituted analogs [2]. Generic substitution across positional isomers therefore risks not only altered experimental outcomes but also potential freedom-to-operate complications.

Quantitative Differentiation Evidence: 2,2-Dimethylchroman-8-carbaldehyde vs. Closest Analogs


Lipophilicity Shift: 2,2-Dimethyl Substitution Increases LogP by 0.78 vs. Parent Chroman-8-carbaldehyde

The 2,2-dimethyl substitution on the chroman ring imparts a substantial increase in calculated lipophilicity. 2,2-Dimethylchroman-8-carbaldehyde exhibits a LogP of 2.60, compared to 1.82 for the non-dimethylated chroman-8-carbaldehyde (CAS 327183-32-4), representing a ΔLogP of +0.78 . Both compounds share an identical polar surface area (PSA) of 26.30 Ų, indicating that the lipophilicity gain is driven purely by the additional hydrocarbon bulk from the gem-dimethyl group without altering hydrogen-bonding capacity . This LogP shift translates into measurably different chromatographic retention behavior (predicted longer retention on reversed-phase columns) and altered predicted membrane permeability, which are critical considerations for applications requiring specific partitioning properties .

Lipophilicity Drug-likeness Chromatographic retention

Positional Isomer LogP Gradient: 8-Carbaldehyde Occupies a Unique Intermediate Lipophilicity Zone

Across the three positional isomers of 2,2-dimethylchroman carbaldehyde, a clear LogP gradient is observed. The 6-carbaldehyde isomer (CAS 61370-75-0) exhibits the highest computed lipophilicity with an ACD/LogP of 3.49, while the 7-carbaldehyde isomer (CAS 881657-09-6) shows the lowest with an XLogP3-AA of 2.4 [1]. The 8-carbaldehyde isomer (LogP 2.60) occupies a distinct intermediate position in this range . A LogP difference of 0.89 units between the 6- and 7-isomers, with the 8-isomer approximately in the middle, demonstrates that aldehyde position exerts a quantifiable effect on the overall polarity of the molecule [1]. Physically, the 6-isomer is reported as a solid at 20°C (density 1.07, refractive index 1.54, melting point 97–98 °C) whereas the 8-isomer is typically handled as a neat compound .

Positional isomer differentiation LogP ranking Structure-property relationship

8-Position Regiospecificity Validated by Patent Protection of Cytochrome P450RAI Inhibitors

International patent WO2003080594A1, filed by Bristol-Myers Squibb, specifically claims 4-[(8-substituted)-6-chromanoyl]- and 4-[(8-substituted)-chroman-6-yl-ethynyl]-benzoic and phenylacetic acid derivatives as inhibitors of cytochrome P450RAI (CYP26) enzymes, which are responsible for retinoic acid catabolism [1]. The patent explicitly designates the 8-position of the chroman scaffold as the critical substitution site for pharmacological activity [1]. While the patent claims cover broader 8-substituted chroman derivatives rather than the 8-carbaldehyde specifically, the 2,2-dimethylchroman-8-carbaldehyde serves as a direct synthetic precursor to these protected structures via elaboration of the aldehyde functional group [1]. This establishes a regiospecific intellectual property landscape in which the 8-substitution pattern—and by extension the 8-carbaldehyde building block—holds privileged status relative to 6- or 7-substituted analogs that are not encompassed by this patent family [1].

Cytochrome P450RAI Retinoid metabolism 8-Substituted chromans Intellectual property

Aldehyde Functional Group Enables Orthogonal Diversification Pathways Absent in Non-Carbonyl Chromans

The 8-carbaldehyde functional group provides three well-characterized synthetic diversification routes that are not accessible to the parent 2,2-dimethylchroman (CAS 1198-96-7, MW 162.23) or other non-carbonyl chroman derivatives [1][2]. The aldehyde can be oxidized to 2,2-dimethylchroman-8-carboxylic acid using potassium permanganate in acidic medium, reduced to 2,2-dimethylchroman-8-methanol using sodium borohydride in methanol, or engaged in condensation reactions (e.g., Claisen-Schmidt) with aromatic aldehydes in the presence of potassium hydroxide in ethanol under reflux [2]. The parent 2,2-dimethylchroman lacks any carbonyl group and therefore has zero capacity for these transformations at the 8-position without prior C-H functionalization [1]. In comparison, while the 6- and 7-carbaldehyde positional isomers possess the same aldehyde reactivity class, their different ring positions lead to electronically and sterically distinct reactive environments that alter reaction rates and regioselectivity in subsequent transformations .

Synthetic intermediate Aldehyde reactivity Oxidation-reduction Building block

Recommended Application Scenarios for 2,2-Dimethylchroman-8-carbaldehyde Based on Differentiation Evidence


Medicinal Chemistry: CYP26-Targeted Lead Generation Aligned with Patent-Protected 8-Substitution Chemical Space

For drug discovery programs targeting cytochrome P450RAI (CYP26) enzymes in retinoid metabolism, this compound provides a regiospecifically aligned synthetic entry point. WO2003080594A1 establishes that 8-substitution on the chroman scaffold is the critical pharmacophoric requirement for CYP26 inhibition [1]. Using 2,2-dimethylchroman-8-carbaldehyde as a building block allows direct elaboration of the aldehyde into carboxylic acids, amides, or alkynyl derivatives that map directly onto the claimed structures, whereas 6- or 7-carbaldehyde isomers would require complete synthetic route redesign to achieve the same intellectual property alignment [1].

Synthetic Chemistry: Multi-Directional Intermediate for Parallel Library Synthesis

The aldehyde functional group supports three orthogonal diversification modes—oxidation to the 8-carboxylic acid, reduction to the 8-methanol, and C–C bond formation via Claisen-Schmidt condensation—enabling parallel synthesis of structurally diverse libraries from a single intermediate . This contrasts with the parent 2,2-dimethylchroman, which requires de novo functionalization at each position and cannot serve as a divergent intermediate without additional activation steps [1]. The intermediate LogP of 2.60 also provides a balanced hydrophobicity profile suitable for both organic-phase reactions and subsequent biological evaluation .

Analytical Method Development: Lipophilicity Calibration Standard with Documented Batch-Level QC

With a precisely computed LogP of 2.60, PSA of 26.30 Ų, and vendor-verified purity of 95% supported by batch-specific NMR, HPLC, and GC documentation , this compound can serve as a lipophilicity calibration standard for reversed-phase chromatographic method development. Its intermediate LogP value fills a gap between the more lipophilic 6-isomer (LogP 3.49) and the more polar 7-isomer (LogP 2.4), providing a mid-range retention time marker that neither positional isomer can substitute .

Structure-Property Relationship Studies: Quantifying the Impact of 2,2-Dimethyl Substitution on Chroman Physicochemistry

The ΔLogP of +0.78 between 2,2-dimethylchroman-8-carbaldehyde (LogP 2.60) and the parent chroman-8-carbaldehyde (LogP 1.82), achieved without any change in PSA (both 26.30 Ų), provides a clean experimental system for studying the effect of gem-dimethyl substitution on molecular properties in the absence of confounding hydrogen-bonding changes [1]. This makes the compound uniquely suited for computational model validation and medicinal chemistry teaching applications where the structure-property relationship must be isolated to a single structural variable [1].

Quote Request

Request a Quote for 2,2-Dimethylchroman-8-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.